4-Ethyl-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with an ethyl group at the fourth position and a phenyl group at the second position. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions. Another method is the Pfitzinger reaction, which involves the reaction of isatin with aniline derivatives in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of environmentally friendly catalysts like ionic liquids and solid acids are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
4-Ethyl-2-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Ethyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the ethyl and phenyl substituents.
2-Phenylquinoline: Similar to 4-Ethyl-2-phenylquinoline but lacks the ethyl group.
4-Ethylquinoline: Similar to this compound but lacks the phenyl group.
Uniqueness: this compound is unique due to the presence of both ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
IUPAC Name |
4-ethyl-2-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-2-13-12-17(14-8-4-3-5-9-14)18-16-11-7-6-10-15(13)16/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHYDTQYPQCTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.